2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(7-oxabicyclo[221]heptan-2-yl)ethanone is a chemical compound with the molecular formula C8H11BrO2 It is a brominated derivative of 7-oxabicyclo[221]heptane, a bicyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the bromination of 7-oxabicyclo[2.2.1]heptane derivatives. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by bromination . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis . The bicyclic structure provides rigidity and unique steric properties, which can influence its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: The parent compound, without the bromine substitution.
1,4-Epoxycyclohexane: A similar bicyclic ether with different substitution patterns.
Uniqueness
2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The bicyclic structure also provides a rigid framework that can be advantageous in various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-4-7(10)6-3-5-1-2-8(6)11-5/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHQTIFRHXOYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.